molecular formula C14H18N6O3 B14156870 2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 674366-11-1

2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B14156870
CAS No.: 674366-11-1
M. Wt: 318.33 g/mol
InChI Key: JZTYHTZWVZOMLG-UHFFFAOYSA-N
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Description

2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps. One common method includes the nitration of a dimethylaniline derivative followed by a series of condensation reactions. For instance, the nitration of 2,4-dimethylaniline can be achieved using nitric acid under controlled conditions to introduce the nitro group. Subsequent steps involve the formation of the pyrimidine ring through cyclization reactions with appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: A precursor in the synthesis of the compound.

    6-Amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile: Another pyrimidine derivative with similar structural features.

Uniqueness

2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

674366-11-1

Molecular Formula

C14H18N6O3

Molecular Weight

318.33 g/mol

IUPAC Name

2-[[6-amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C14H18N6O3/c1-8-3-4-10(7-9(8)2)17-14-18-12(15)11(20(22)23)13(19-14)16-5-6-21/h3-4,7,21H,5-6H2,1-2H3,(H4,15,16,17,18,19)

InChI Key

JZTYHTZWVZOMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)C

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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